N-Decyl-N'-(4-phenyl-thiazol-2-yl)-oxalamide
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Overview
Description
N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide typically involves the reaction of decylamine with 4-phenyl-thiazol-2-yl-oxalyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The thiazole ring and phenyl group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide involves its interaction with specific molecular targets. The thiazole ring and phenyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Decyl-N’-(4-phenyl-thiazol-2-yl)-urea
- N-Decyl-N’-(4-phenyl-thiazol-2-yl)-carbamate
- N-Decyl-N’-(4-phenyl-thiazol-2-yl)-thiourea
Uniqueness
N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is unique due to its specific combination of a decyl chain, thiazole ring, and phenyl group
Properties
Molecular Formula |
C21H29N3O2S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-decyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C21H29N3O2S/c1-2-3-4-5-6-7-8-12-15-22-19(25)20(26)24-21-23-18(16-27-21)17-13-10-9-11-14-17/h9-11,13-14,16H,2-8,12,15H2,1H3,(H,22,25)(H,23,24,26) |
InChI Key |
UPIZUQZBENTURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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